![molecular formula C19H20Cl2N4O2S B2487862 2-{4-[(2,4-Dichlorophenyl)sulfonyl]-1,4-diazepan-1-yl}-4,6-dimethylnicotinonitrile CAS No. 478256-91-6](/img/structure/B2487862.png)
2-{4-[(2,4-Dichlorophenyl)sulfonyl]-1,4-diazepan-1-yl}-4,6-dimethylnicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Synthesis of diazepane-based compounds, including those similar to the target compound, often involves multicomponent reactions and subsequent intramolecular cyclization. For instance, Banfi et al. (2007) explored a two-step approach to synthesize diazepane systems via a Ugi multicomponent reaction followed by Mitsunobu cyclization, achieving high yields (Banfi, Basso, Guanti, Kielland, Repetto, & Riva, 2007). Another method involves the sequential migration of sulfonyl groups through the synthesis of 1,4-diazepines from a thermal aza-[5 + 2] cycloaddition reaction of indoloazomethine ylides, leading to C-sulfonylated 1,4-diazepines (Heo, Jung, Kim, Han, Lee, & Lee, 2020).
Molecular Structure Analysis
Studies on zinc and platinum complexes of related diazafluorenones provide insight into the molecular structure and coordination behavior of such compounds. Maguire et al. (2009) described the coordination of diazafluoren-9-one with zinc, leading to complexes where the metal-nitrogen distances vary significantly, indicating the complex molecular geometry these compounds can exhibit (Maguire, Seward, Baljak, Reumann, Ortin, Banide, Nikitin, Müller‐Bunz, & McGlinchey, 2009).
Chemical Reactions and Properties
The chemical behavior of diazepane derivatives can be quite diverse. For instance, Tanaka et al. (2007) synthesized a series of 1,4-diazepane-2,5-diones as chymase inhibitors, demonstrating the functionalization and chemical reactivity of such frameworks (Tanaka, Muto, Maruoka, Imajo, Fukami, Tomimori, Fukuda, & Nakatsuka, 2007).
Scientific Research Applications
Synthesis and Chemical Properties
- A study by Banfi et al. (2007) described a method for synthesizing diazepane systems using a Ugi multicomponent reaction followed by an intramolecular SN2 reaction, which could be relevant to synthesizing compounds similar to the one (Banfi, Basso, Guanti, Kielland, Repetto, & Riva, 2007).
Biological and Medicinal Properties
- Tanaka et al. (2007) explored 6-substituted 4-sulfonyl-1,4-diazepane-2,5-diones as inhibitors for human chymase, indicating potential medicinal applications for similar structures (Tanaka, Muto, Maruoka, Imajo, Fukami, Tomimori, Fukuda, & Nakatsuka, 2007).
Antimicrobial Evaluation
- A 2019 study synthesized compounds with quinoline clubbed with sulfonamide moiety, which were then evaluated for antimicrobial activity. This indicates potential applications of similar compounds in antimicrobial therapies (2019).
Synthesis and Docking Studies
- Velusamy et al. (2015) reported the synthesis and docking studies of 1,4-diazepan-5-one derivatives, providing insights into the molecular structure and potential interactions of similar compounds (Velusamy, Sreenivasan, Kandasamy, Subbu, Paramasivam, & Mondikalipudur Nanjappagounder, 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[4-(2,4-dichlorophenyl)sulfonyl-1,4-diazepan-1-yl]-4,6-dimethylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N4O2S/c1-13-10-14(2)23-19(16(13)12-22)24-6-3-7-25(9-8-24)28(26,27)18-5-4-15(20)11-17(18)21/h4-5,10-11H,3,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWBSBWXNNYBNOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)N2CCCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(2,4-Dichlorophenyl)sulfonyl]-1,4-diazepan-1-yl}-4,6-dimethylnicotinonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-methoxyphenyl)-2-methyl-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2487779.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2487780.png)
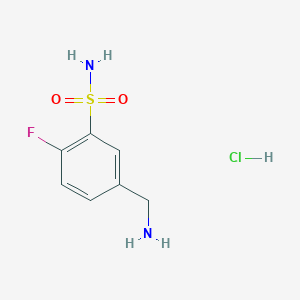

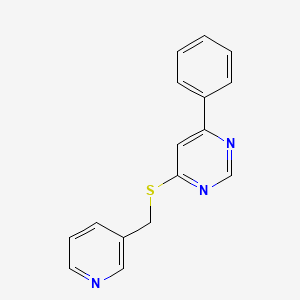
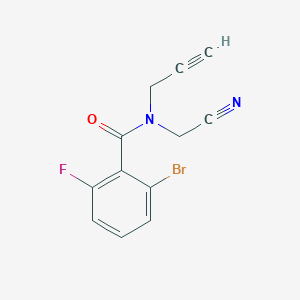
![Methyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate](/img/structure/B2487790.png)

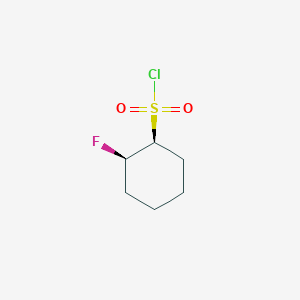
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2487796.png)
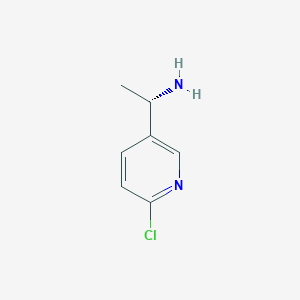
![4-Ethenyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid](/img/structure/B2487798.png)
![2-[4-(1-Methylimidazol-2-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2487800.png)
![(3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-methylphenyl)methanone](/img/structure/B2487801.png)